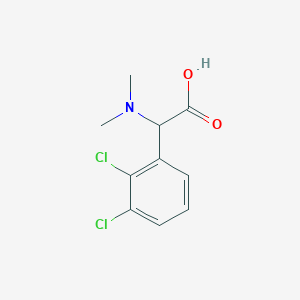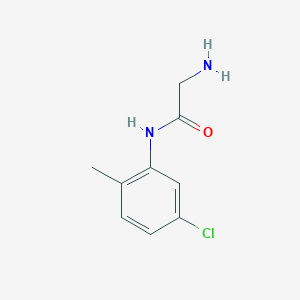
3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiophene and oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with piperidine under suitable conditions, often involving a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
科学的研究の応用
3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its electronic properties in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperidine
- 3-(5-Methyl-1,3,4-oxadiazol-2-YL)piperidine
- 3-(5-Pyridin-2-YL-1,3,4-oxadiazol-2-YL)piperidine
Uniqueness
3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its phenyl, methyl, or pyridinyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC名 |
2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(15-10)9-4-2-6-16-9/h2,4,6,8,12H,1,3,5,7H2 |
InChIキー |
JSMJZBNRYPYBSF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)

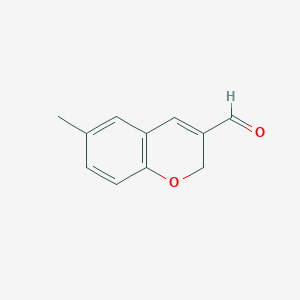
![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)
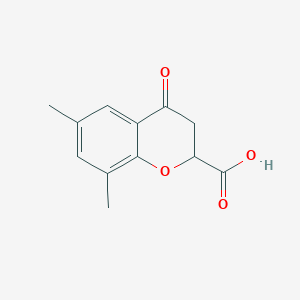
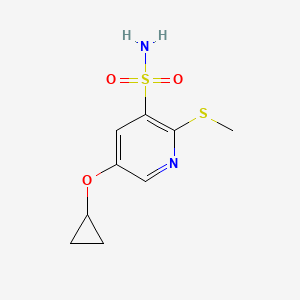
![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)

![(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B12113197.png)
![2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)


